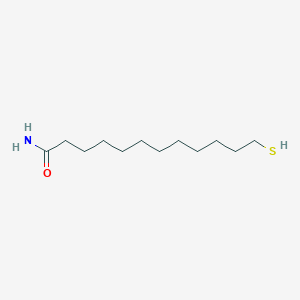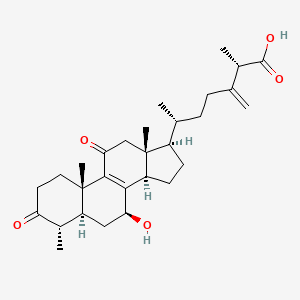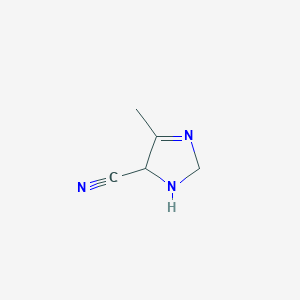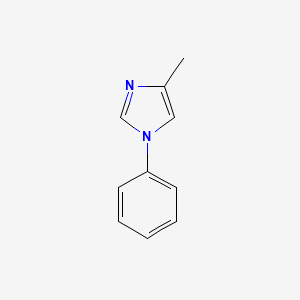
Benzene, 1,1'-(1,2-butadiene-1,4-diyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- is an organic compound with a unique structure that includes two benzene rings connected by a butadiene linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- can be achieved through the reaction of ethynylbenzene with specific reagents. One method involves using sodium hydride (NaH), magnesium bromide (MgBr2), and copper(I) chloride (CuCl) in tetrahydrofuran (THF) as the solvent at temperatures ranging from -20°C to 25°C. This reaction yields the desired compound with a yield of approximately 60% .
Industrial Production Methods
While specific industrial production methods for Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the butadiene linker to a saturated hydrocarbon chain.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- involves its interaction with molecular targets through its aromatic rings and butadiene linker. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with various molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with other substances .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Similar structure but with a butadiyne linker instead of a butadiene linker.
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: Contains a butene linker, differing in the position of the double bond.
1,3-Butadiene, 1,4-diphenyl-, (E,E)-: A trans isomer with a similar butadiene linker.
Uniqueness
Benzene, 1,1’-(1,2-butadiene-1,4-diyl)bis- is unique due to its specific butadiene linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
141821-06-9 |
|---|---|
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-7,9-12,14H,13H2 |
Clé InChI |
LNCZIPPFCPEVAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC=C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)



![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)

![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)




